molecular formula C10H8F2N2S B13929798 5-(2,5-Difluorobenzyl)-1,3-thiazol-2-amine

5-(2,5-Difluorobenzyl)-1,3-thiazol-2-amine

Cat. No.: B13929798
M. Wt: 226.25 g/mol
InChI Key: DLFINTHTKGCADY-UHFFFAOYSA-N
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Description

5-(2,5-difluorobenzyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 2,5-difluorobenzyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products . The presence of fluorine atoms in the benzyl group can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-difluorobenzyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-difluorobenzyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,5-difluorobenzyl)thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2,5-difluorobenzyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways to exert anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-(2,6-difluorobenzyl)thiazol-2-amine: Similar structure but with different fluorine substitution pattern.

    5-(4-fluorobenzyl)thiazol-2-amine: Contains a single fluorine atom on the benzyl group.

    5-(2-chlorobenzyl)thiazol-2-amine: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of two fluorine atoms in the 2,5-positions of the benzyl group in 5-(2,5-difluorobenzyl)thiazol-2-amine can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a unique compound with potentially improved biological activities compared to its analogs .

Properties

Molecular Formula

C10H8F2N2S

Molecular Weight

226.25 g/mol

IUPAC Name

5-[(2,5-difluorophenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8F2N2S/c11-7-1-2-9(12)6(3-7)4-8-5-14-10(13)15-8/h1-3,5H,4H2,(H2,13,14)

InChI Key

DLFINTHTKGCADY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC2=CN=C(S2)N)F

Origin of Product

United States

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